molecular formula C14H16N2O2 B11870819 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one

4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B11870819
M. Wt: 244.29 g/mol
InChI Key: RWPUKZFWDZZHCU-UHFFFAOYSA-N
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Description

4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one (CAS 1708080-53-8) is a chemical compound with a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . This coumarin derivative is characterized by a 2H-chromen-2-one core structure, which is a common scaffold in medicinal chemistry, linked to a 3-aminopyrrolidine moiety via a methylene bridge. The presence of both the coumarin system and the aminopyrrolidine group makes it a valuable intermediate for pharmaceutical and biochemical research. The primary research applications for this compound are as a building block in the synthesis of more complex molecules and as a key scaffold for the development of novel therapeutic agents. Its structural features are similar to other researched compounds that combine pyrrolidine and chromen-2-one structures . Researchers may explore its potential in various fields, including enzyme inhibition, receptor modulation, and cellular signaling pathway studies. The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-[(3-aminopyrrolidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C14H16N2O2/c15-11-5-6-16(9-11)8-10-7-14(17)18-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,8-9,15H2

InChI Key

RWPUKZFWDZZHCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Substituted Coumarins

A common strategy involves nitrating preformed coumarin derivatives followed by reduction to introduce amino groups. For example, 6-nitro-4,7-dimethylcoumarin can be synthesized using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction with iron powder and ammonium chloride (NH₄Cl) in ethanol/water at 80°C yields 6-amino-4,7-dimethylcoumarin. This method achieves an 85% yield after purification via column chromatography.

Direct Cyclization of Phenolic Precursors

Alternative routes employ cyclization reactions. For instance, heating 2-hydroxyacetophenone derivatives with diethyl carbonate in the presence of a base (e.g., potassium hydroxide) generates the chromenone core. While less commonly reported in recent literature, this method avoids nitration steps but may require harsher conditions.

Coupling and Functional Group Interconversion

Flow Reactor Synthesis

Continuous-flow reactors enhance reaction control for sensitive intermediates. A Hastelloy coil reactor operating at 100°C with a residence time of 10 minutes has been used to couple chromenone derivatives with dihydroxy-succinate intermediates, achieving 16% yield. Scaling this method could improve reproducibility for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (0–20%) effectively isolates intermediates.

  • Preparative TLC : Hexane:ethyl acetate (6:4) resolves nitro and amino derivatives, visualized under UV light at 365 nm.

Spectroscopic Analysis

  • ¹H NMR : Key signals include the chromenone lactone proton (δ 6.5–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).

  • Mass Spectrometry : APCI+ spectra show molecular ions at m/z 244.29 for the target compound.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)
Nitration/ReductionHNO₃, Fe/NH₄Cl0–80°C, 4–12 h70–85>95
Mannich ReactionFormaldehyde, Acetic Acid60°C, 6 h65–7590
Flow ReactorCu(I), Dihydroxy-succinate100°C, 10 min1698

Challenges and Optimization

Regioselectivity in Nitration

Nitration at the C-6 position competes with C-8 substitution. Using concentrated H₂SO₄ as a solvent and maintaining temperatures below 5°C favors C-6 products.

Steric Hindrance in Alkylation

Bulky substituents on the pyrrolidine ring reduce coupling efficiency. Switching from THF to dimethylacetamide (DMA) improves solubility and reaction rates.

Purification of Polar Intermediates

Amino-functionalized intermediates often require ion-exchange chromatography. Pretreatment with sodium bicarbonate (NaHCO₃) neutralizes acidic byproducts, simplifying isolation .

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is C15H18N2O2, with a molecular weight of approximately 244.29 g/mol. The compound's structure allows for modifications that could enhance its efficacy and selectivity in therapeutic applications.

Anticancer Potential

Research has indicated that chromenone derivatives exhibit significant anticancer properties. The structural modifications in this compound may enhance its ability to inhibit cancer cell proliferation. Studies involving similar chromenone compounds have shown their potential in targeting various cancer-related pathways, including topoisomerase inhibition and apoptosis induction .

Neuroactive Properties

The presence of the aminopyrrolidine moiety suggests potential neuroactive properties. Compounds with similar structural features have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety .

Antimicrobial Activity

Chromone derivatives have been studied for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions, allowing for the introduction of various substituents that can modify its biological activity. Research has focused on optimizing these synthetic pathways to improve yield and purity, which is crucial for pharmacological studies .

Case Study 1: Antiproliferative Activity

A study explored the antiproliferative effects of structurally related chromenone derivatives on cancer cell lines. The results demonstrated that specific substitutions on the chromenone core significantly enhanced cytotoxicity against breast cancer cells. This finding supports the hypothesis that this compound could exhibit similar or improved effects due to its unique structure .

Case Study 2: Neuropharmacological Screening

Another research effort investigated the neuropharmacological profiles of various aminopyrrolidine-containing compounds. The study highlighted the potential of these compounds to modulate neurotransmitter levels, suggesting that this compound may serve as a lead compound for developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Heterocyclic Substituents

Anticancer Agents
  • Benzothiazole/Thiazole-Substituted Coumarins ():
    • Example: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
  • Key Data : Yield (85%), molecular weight (~545 g/mol), melting point (varies by substituent).
  • Comparison: Bulkier substituents (e.g., bromophenyl-thiazole) may enhance target affinity but reduce solubility compared to the smaller 3-aminopyrrolidine group .
  • Triazole-Linked Coumarins (): Example: 4-((4-(Benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c)
Enzyme Inhibitors
  • Tyrosinase Inhibitors ():
    • Example: 4-((1-((5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (Compound C)
  • Activity : Tyrosinase inhibition (IC50 ≤ 3.75 μM vs. kojic acid IC50 = 9.28 μM).
  • Comparison: The triazole-pyran substituent in Compound C enhances electron-withdrawing effects, while the 3-aminopyrrolidine group in the target compound may favor electrostatic interactions with enzyme active sites .
  • MAO-B Inhibitors (): Example: 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one (C18)
  • Activity : Selective MAO-B inhibition (Tanimoto Combo Score = 1.5 vs. other inhibitors).

Coumarin-Schiff Base Hybrids ()

  • Comparison: Schiff base hybrids prioritize π-π stacking and imine coordination, contrasting with the target compound’s focus on amine-mediated hydrogen bonding .

Harmine-Coumarin Hybrids ()

  • Example: 4-(4-(((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one (11a) Activity: Anticancer (mechanism linked to harmine’s intercalation properties). Comparison: The harmine moiety introduces planar aromaticity for DNA interaction, whereas the 3-aminopyrrolidine group may target enzymatic pathways .

Biological Activity

4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound classified as a chromenone derivative. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2} with a molecular weight of approximately 244.29 g/mol. The compound features a chromenone core substituted at the 4-position with a 3-aminopyrrolidin-1-ylmethyl group, which is significant for its biological activity and potential therapeutic applications.

Structural Characteristics

The unique structure of this compound allows for various modifications that could enhance its efficacy in medicinal chemistry. Its molecular structure can be represented as follows:

Molecular Structure C15H18N2O2\text{Molecular Structure }C_{15}H_{18}N_{2}O_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating new coumarin derivatives demonstrated promising anticancer activities against HepG2 liver cancer cells, suggesting that modifications in the chromenone structure can lead to enhanced biological effects .

The mechanism through which this compound exerts its biological effects is currently under investigation. Preliminary interaction studies suggest that the compound may influence multiple cellular pathways, potentially involving apoptosis induction and cell cycle arrest in cancer cells. The presence of the aminopyrrolidine moiety may also contribute to neuroactive properties, indicating a broader pharmacological profile .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:

Compound NameStructureUnique Features
4-(Aminomethyl)-7-methylcoumarinStructureLacks the pyrrolidine ring; primarily studied for fluorescence properties.
7-HydroxychromenoneStructureExhibits strong antioxidant properties; simpler structure without amine functionality.
6-(Aminomethyl)-chromoneStructureSimilar chromone base but different substitution pattern; studied for anti-inflammatory effects.

These comparisons reveal that while many coumarin derivatives possess beneficial properties, the specific substitution on the chromenone core in this compound may confer unique neuroactive and anticancer activities .

Study on Anticancer Activity

In a focused study, researchers synthesized several new coumarin derivatives and evaluated their anticancer effects against HepG2 cells. Among these, compounds structurally related to this compound showed significant cytotoxicity, indicating that structural modifications can lead to enhanced therapeutic potential .

Pharmacological Profile Assessment

Further pharmacological assessments are necessary to elucidate the full spectrum of biological activities associated with this compound. The ongoing research aims to determine not only its anticancer properties but also its potential roles in treating neurological disorders due to its unique structural characteristics.

Q & A

Q. Key Parameters for Optimization :

ParameterTypical ConditionsReference
CatalystZnCl₂ (Lewis acid)
SolventPhosphorus oxychloride or ethanol
Temperature80–100°C (reflux)

Basic: How is the molecular structure of this compound confirmed?

Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond lengths, angles, and stereochemistry .
  • Spectroscopic Methods :
    • NMR : 1^1H and 13^13C NMR to identify protons (e.g., chromen-2-one carbonyl at δ ~160 ppm) and pyrrolidine NH₂ signals (δ ~2.5–3.5 ppm) .
    • IR : Absorption bands for lactone (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced: How can reaction yields be optimized for introducing the 3-aminopyrrolidine substituent?

Answer:
Yield optimization requires addressing steric hindrance and amine nucleophilicity:

Reagent Selection : Use alkylating agents like 4-(bromomethyl)chromen-2-one with excess 3-aminopyrrolidine in DMF.

Catalysis : Add KI or tetrabutylammonium iodide to enhance reactivity .

pH Control : Maintain pH 8–9 (using NaHCO₃) to deprotonate the amine without hydrolyzing the chromen-2-one core .

Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like dimerization.

Q. Example Yield Data :

ConditionYield (%)Purity (HPLC)Reference
Room temperature4585%
80°C, KI catalysis7895%

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. negligible effects)?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

Standardized Assays :

  • In vitro : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for LPS-induced TNF-α/IL-6 levels .
  • Enzyme Inhibition : Measure IC₅₀ values against COX-2 or LOX isoforms with positive controls (e.g., indomethacin) .

Structural Validation : Confirm compound identity via NMR and LC-MS to rule out impurities .

SAR Analysis : Compare activity across derivatives (e.g., replacing pyrrolidine with piperidine) to identify critical substituents .

Q. Case Study :

  • Contradiction : A study reported anti-cancer activity (IC₅₀ = 10 μM in MCF-7 cells) while another found no effect.
  • Resolution : The active study used a 4-methyl chromen-2-one analog, whereas the inactive study used the parent compound, highlighting the role of substituents .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2). Input the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G*) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors from the pyrrolidine amine) using MOE .

Q. Key Findings :

  • The 3-aminopyrrolidine group forms hydrogen bonds with Asp375 and Tyr355 in COX-2, explaining anti-inflammatory activity .
  • Chromen-2-one’s planar structure facilitates π-π stacking with hydrophobic enzyme pockets .

Advanced: How to address competing reaction pathways during functionalization?

Answer:
Competing pathways (e.g., oxidation vs. substitution) are managed via:

Selective Reagents : Use KMnO₄ for controlled oxidation of methyl groups to carboxylates .

Protecting Groups : Temporarily protect the pyrrolidine amine with Boc groups during chromen-2-one modifications .

Kinetic Monitoring : Track reaction progress via TLC or in situ IR to halt at intermediate stages.

Q. Example :

  • Reaction : Oxidation of 4-methylchromen-2-one.
  • Issue : Over-oxidation to carboxylic acid.
  • Solution : Use dilute KMnO₄ at 0°C, limiting reaction time to 2 hours .

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